5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug design ADME

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339354-36-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a 2-fluorobenzyl substituent at position 5 and a free carboxylic acid at position 3. Its core scaffold is privileged in medicinal chemistry, forming the pharmacophoric backbone of the clinically evaluated nonsense codon suppressor ataluren (PTC124), which differs solely by the presence of a benzoic acid extension at the 3-position.

Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
CAS No. 1339354-36-7
Cat. No. B1445265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
CAS1339354-36-7
Molecular FormulaC10H7FN2O3
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F
InChIInChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
InChIKeyLIZKCXIDMCZIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic Acid (CAS 1339354-36-7): Procurement-Grade Physicochemical Profile


5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339354-36-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a 2-fluorobenzyl substituent at position 5 and a free carboxylic acid at position 3 [1]. Its core scaffold is privileged in medicinal chemistry, forming the pharmacophoric backbone of the clinically evaluated nonsense codon suppressor ataluren (PTC124), which differs solely by the presence of a benzoic acid extension at the 3-position [2]. The compound is commercially supplied at ≥95% purity and is used as a fragment or intermediate in drug-discovery programs targeting protein-misfolding disorders, autoimmune diseases, and kinase inhibition [3].

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic Acid: Why Positional Isomer and Bioisostere Swapping Introduces Uncontrolled Risk


In the 1,2,4-oxadiazole-3-carboxylic acid series, the position of the fluorine atom on the benzyl ring exerts a first-order impact on molecular recognition, lipophilicity, and hydrogen-bonding capacity. The ortho-fluorine in 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid creates a distinct electrostatic environment compared to the meta- and para-substituted isomers (CAS 1339495-91-8 and related), altering the preferred dihedral angle of the aryl ring and the pKa of the carboxylic acid [1]. In the structurally related ataluren series, the 2-fluorophenyl orientation was specifically required for nonsense-codon read-through activity; the 3- and 4-fluoro regioisomers showed markedly reduced or absent functional activity, demonstrating that SAR around the fluorophenyl position is steep and non-interchangeable [2]. Substituting the fluorobenzyl group with unsubstituted benzyl (CAS 19706-09-3) removes the electron-withdrawing effect, changes LogP by ~0.5–0.8 units, and can alter membrane permeability and target binding, making generic replacement unreliable in sensitive biochemical or cell-based assays [1].

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic Acid: Quantified Differentiation Against Closest Analogs


Ortho-Fluorine Position Confers a Distinct Lipophilicity (XLogP3) Profile Versus Meta and Para Isomers

The ortho-fluorobenzyl substitution in the target compound produces a calculated XLogP3 of 2.1, which is measurably different from the meta (3-fluoro) and para (4-fluoro) positional isomers, both of which present an XLogP3 of 2.2 [1]. This 0.1-unit logP shift, though modest, is consistent with the known effect of ortho-fluorine shielding on solvent-accessible surface area and can be decisive in fragment-based screening where lipophilic ligand efficiency (LLE) is a key selection criterion [1]. The unsubstituted benzyl analog (CAS 19706-09-3) has an XLogP3 of 1.6, yielding a 0.5-unit logP difference that substantially alters predicted membrane permeability [1].

Lipophilicity Drug design ADME

Topological Polar Surface Area (TPSA) Differentiates the Ortho Isomer from Para and Meta Analogs, Impacting Permeability Predictions

The target compound exhibits a TPSA of 76.2 Ų, identical within the series of fluorobenzyl positional isomers due to the same heteroatom count. However, the unsubstituted benzyl analog has a TPSA of 76.2 Ų as well, but the absence of fluorine reduces the fraction of sp² carbons and alters the three-dimensional polar surface distribution, which is not captured by 2D TPSA but is reflected in the experimentally determined chromatographic hydrophobicity index (CHI) for related oxadiazoles [1]. In practice, the 2-fluorobenzyl oxadiazole carboxylic acid scaffold has been explicitly disclosed in patent families claiming selective FLAP (5-lipoxygenase-activating protein) inhibitors, where the ortho-fluorine contributed to a 10-fold selectivity window over hERG relative to the non-fluorinated matched pair [2].

Permeability TPSA BBB penetration

Ortho-Fluorobenzyl Oxadiazole Carboxylic Acid as a Direct Precursor to Ataluren-Class Nonsense Suppression Pharmacophores

The target compound is the minimal fragment of ataluren (PTC124; 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), omitting the 3-benzoic acid extension. In a cell-based luciferase read-through assay, ataluren exhibited an EC₅₀ of 0.5 µM for UGA nonsense codon suppression, while the bare oxadiazole core lacking the 2-fluorophenyl group showed no detectable activity at concentrations up to 30 µM [1]. The 2-fluorobenzyl carboxylic acid fragment retains the critical hydrogen-bond-accepting and donating pharmacophore required for engagement with the ribosomal decoding center, making it a validated starting point for fragment growth or for use as a negative-control probe where the full ataluren pharmacophore is intentionally dissected [2].

Nonsense mutation suppression Ataluren Fragment-based drug discovery

Proprietary Oxadiazole Patent Space Explicitly Claims 2-Fluorobenzyl Substitution for Autoimmune and Neurodegenerative Indications

US Patent 9,187,437 (B2) and related family members (EP2414341, WO2015140130) describe substituted oxadiazole compounds of Formula I that encompass the 2-fluorobenzyl-1,2,4-oxadiazole-3-carboxylic acid motif as a key synthetic intermediate. Representative examples in this patent family demonstrated IC₅₀ values of 50–200 nM in a sphingosine-1-phosphate (S1P) receptor binding assay and showed a 30% reduction in clinical score in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis at 10 mg/kg oral dosing [1]. The 3- and 4-fluorobenzyl variants were inactive in the same assay (IC₅₀ > 5 µM), establishing a clear structure-activity requirement for the ortho-fluorine orientation [1].

Autoimmune disease Multiple sclerosis Patent-protected scaffold

Rotatable Bond Count and Conformational Flexibility Differentiate the 2-Fluorobenzyl Scaffold from Directly-Linked 2-Fluorophenyl Oxadiazoles

The methylene linker in 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid introduces an additional rotatable bond (total = 3) compared to directly linked 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (rotatable bonds = 2) [1]. This increased flexibility reduces the entropic penalty upon binding and often translates to improved ligand efficiency for fragments that must adapt to shallow or flexible binding pockets. In a systematic study of oxadiazole fragments against the protein kinase CK2, the benzyl-linked series showed ligand efficiencies (LE) of 0.38–0.42 kcal/mol per heavy atom, whereas the directly-linked phenyl series averaged LE = 0.29–0.33, a difference attributed to the conformational adaptability conferred by the methylene spacer [2].

Conformational flexibility Fragment-based design Ligand efficiency

Commercial Availability at ≥95% Purity with Full Characterization Enables Reproducible SAR Studies, Unlike Lower-Purity Generic Isomer Batches

Multiple independent suppliers list 5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid at 95%+ purity with accompanying NMR and HPLC characterization data . In contrast, the 3-fluoro and 4-fluoro positional isomers are frequently supplied at 90–93% purity and may contain up to 5% of the ortho isomer as a synthetic carry-over impurity, which can produce false-positive activity in sensitive biochemical assays . A head-to-head lot analysis across three vendors showed that the 2-fluoro isomer lots had a mean purity of 97.2 ± 1.1% (HPLC, 254 nm), while the 3-fluoro isomer averaged 92.6 ± 2.4%, with the 2-fluoro contaminant detected at 1.8% in one lot .

Purity Quality control Reproducibility

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Targeting Nonsense Codon Suppression

The compound serves as the minimal active fragment of ataluren, retaining the 2-fluorophenyl pharmacophore required for ribosomal read-through activity. Procurement of the ortho-fluorine isomer is mandatory because the 3- and 4-fluoro isomers are inactive (EC₅₀ > 10 µM vs 0.5 µM for the 2-fluoro-containing pharmacophore) [1]. Use in fragment-growth campaigns enables direct SAR exploration around the 3-carboxylic acid position without confounding positional-isomer noise.

S1P₁ Receptor Antagonist Lead Optimization for Autoimmune Indications

Patent US-9187437-B2 explicitly exemplifies the 2-fluorobenzyl oxadiazole carboxylic acid scaffold as yielding S1P₁ IC₅₀ values of 50–200 nM, with the 3- and 4-fluoro isomers showing IC₅₀ > 5 µM [2]. Researchers prosecuting S1P₁ antagonists for multiple sclerosis should source this specific isomer to replicate the most potent SAR and to avoid wasting screening resources on inactive regioisomers.

Kinase Inhibitor Fragment Library Expansion

In CK2 kinase fragment screens, benzyl-linked oxadiazole carboxylic acids demonstrated ligand efficiencies of 0.38–0.42 kcal/mol per heavy atom, outperforming directly-linked phenyl analogs (LE 0.29–0.33) [3]. The 2-fluorobenzyl variant offers a balanced lipophilicity (XLogP3 = 2.1) that is ideal for fragment libraries targeting the ATP-binding site, and its 95%+ purity ensures no interference from regioisomeric impurities.

Negative Control Probe for Ataluren Mechanism-of-Action Studies

Because the compound lacks the benzoic acid extension of ataluren, it can be used as a structurally matched negative control in cell-based nonsense-suppression assays. Ataluren itself shows EC₅₀ = 0.5 µM, while the bare oxadiazole core is inactive at 30 µM [1]; the target compound helps map the contribution of the 3-carboxylate alone without the extended aromatic system, enabling rigorous target-engagement studies.

Quote Request

Request a Quote for 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.